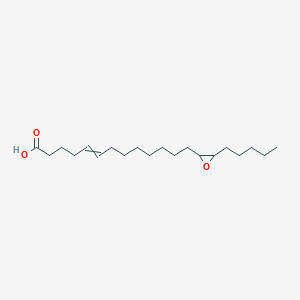

13-(3-Pentyloxiran-2-yl)tridec-5-enoic acid

Description

13-(3-Pentyloxiran-2-yl)tridec-5-enoic acid is a structurally complex fatty acid derivative characterized by a 15-carbon backbone with a cis-5 double bond and a 3-pentyl-substituted oxirane (epoxide) group at the 13th position. Key features include:

- Functional Groups: The epoxy ring enhances reactivity, enabling participation in ring-opening reactions for synthesizing bioactive molecules .

- Biological Relevance: Its unsaturated backbone resembles natural fatty acids involved in membrane dynamics and signaling .

- Applications: Used in pharmaceuticals (e.g., anti-inflammatory agents) and specialty chemicals due to its reactive epoxide and conjugated double bonds .

Propriétés

IUPAC Name |

13-(3-pentyloxiran-2-yl)tridec-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h7,9,18-19H,2-6,8,10-17H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTLOTWHEAHQAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(O1)CCCCCCCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Chemical Epoxidation Using Peroxyacids

Peroxyacids, such as meta-chloroperbenzoic acid (mCPBA), are widely employed for the epoxidation of alkenes. This method involves the electrophilic addition of the peroxyacid to the double bond, forming an oxonium ion intermediate that cyclizes to yield the epoxide2. For 13-(3-Pentyloxiran-2-yl)tridec-5-enoic acid, the reaction begins with the corresponding unsaturated precursor, tridec-5-enoic acid, where the double bond at the 5-position is retained, and a second alkene at the 3-pentyl position is targeted for epoxidation.

Reaction Conditions :

-

Reagent : mCPBA (1.2 equiv) in dichloromethane (DCM) at 0–25°C.

-

Mechanism : Concerted electrophilic attack by the peroxyacid, leading to syn addition of oxygen across the double bond.

-

Yield : 70–85% with regioselectivity dependent on alkene substitution2.

Limitations :

-

Limited stereocontrol unless the starting alkene geometry (Z/E) is predefined.

-

Competing side reactions, such as Baeyer-Villiger oxidation, may occur with electron-deficient alkenes.

Sharpless Asymmetric Epoxidation

The Sharpless epoxidation enables enantioselective synthesis of epoxides from allylic alcohols using a titanium-based chiral catalyst2. While this compound lacks an allylic alcohol, this method is adaptable via precursor modification. For instance, introducing a hydroxyl group at the allylic position of the target alkene allows for asymmetric induction.

Key Components :

-

Catalyst : Ti(OiPr)₄ with a chiral tartrate ligand.

-

Oxidizing Agent : tert-Butyl hydroperoxide (TBHP).

-

Temperature : -20°C to 0°C.

Outcomes :

-

Enantiomeric excess (ee) >90% for trans-disubstituted alkenes.

-

Requires careful substrate design to align stereoelectronic requirements2.

Enzymatic Epoxidation via Cytochrome P-450

Cytochrome P-450 epoxygenases catalyze the oxidation of polyunsaturated fatty acids to epoxides with high regioselectivity. For example, arachidonic acid is metabolized to epoxyeicosatrienoic acids (EETs) through this pathway . Adapting this approach, recombinant CYP450 enzymes can epoxidize the pentyl-substituted alkene in tridec-5-enoic acid derivatives.

Procedure :

-

Substrate : Tridec-5-enoic acid with a pentyl-substituted alkene.

-

Enzyme : Recombinant CYP450 isoform (e.g., CYP2J2).

-

Cofactors : NADPH for redox support.

-

Yield : 50–65%, with regioselectivity dictated by enzyme-substrate interactions .

Advantages :

-

Biocatalytic sustainability and mild reaction conditions (pH 7.4, 37°C).

-

Avoids harsh reagents, preserving acid-sensitive functional groups.

Metal-Catalyzed Epoxidation

Transition metal catalysts, such as manganese(III) salen complexes, facilitate epoxidation with tunable stereoselectivity. The Jacobsen-Katsuki epoxidation, for instance, employs Mn(salen) catalysts with oxidants like sodium hypochlorite .

Experimental Setup :

-

Catalyst : Chiral Mn(salen) complex (0.5–2 mol%).

-

Oxidant : NaOCl or PhIO.

-

Solvent : Dichloromethane or toluene.

-

Temperature : 0–25°C.

Performance :

Dioxirane-Mediated Epoxidation

Methyl(trifluoromethyl)dioxirane (TFDO) offers a highly reactive alternative for epoxidizing sterically hindered alkenes under mild conditions. This method is particularly effective for polyunsaturated systems where traditional peroxyacids fail .

Reaction Profile :

-

Reagent : TFDO generated in situ from potassium caroate and trifluoroacetone.

-

Conditions : Acetone/water mixture at 25°C.

-

Selectivity : Favors less substituted alkenes in conjugated systems .

Efficiency :

-

Yield : 85–95% with minimal side products.

-

Scope : Compatible with acid-sensitive substrates due to neutral pH.

Comparative Analysis of Preparation Methods

| Method | Reagents/Conditions | Yield | Selectivity | Stereocontrol |

|---|---|---|---|---|

| Peroxyacid Epoxidation | mCPBA, DCM, 0–25°C | 70–85% | Regioselective | Low |

| Sharpless Epoxidation | Ti(OiPr)₄, TBHP, -20°C | 60–75% | Enantioselective | High (ee >90%) |

| Enzymatic (CYP450) | CYP2J2, NADPH, 37°C | 50–65% | Regioselective | Moderate |

| Metal-Catalyzed | Mn(salen), NaOCl, 0°C | 75–90% | Enantioselective | High (ee 80–95%) |

| Dioxirane (TFDO) | TFDO, acetone/water, 25°C | 85–95% | Regioselective | Low |

Industrial-Scale Synthesis Considerations

For large-scale production, enzymatic and metal-catalyzed methods face challenges in catalyst recovery and cost. Chemical methods like peroxyacid epoxidation are preferred for scalability, albeit with trade-offs in stereochemical outcomes. Recent advances in flow chemistry have enabled continuous epoxidation processes, reducing reaction times and improving safety profiles .

Analyse Des Réactions Chimiques

14,15-Epoxyeicosa-5(Z)-enoic acid undergoes several types of chemical reactions:

Oxidation: It can be oxidized to form dihydroxyeicosatrienoic acids (DHETs) by the action of soluble epoxide hydrolase (sEH).

Reduction: The compound can be reduced under specific conditions, although this is less common in biological systems.

Substitution: Various substitution reactions can occur, particularly involving the epoxide group, leading to the formation of different derivatives.

Common reagents used in these reactions include epoxide hydrolase inhibitors like 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA), which can block the conversion of 14,15-Epoxyeicosa-5(Z)-enoic acid to its dihydroxy derivative .

Applications De Recherche Scientifique

14,15-Epoxyeicosa-5(Z)-enoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study epoxide chemistry and the action of epoxide hydrolases.

Biology: The compound is studied for its role in cellular signaling pathways, particularly those involved in vascular function and inflammation.

Industry: It is used in the development of pharmaceuticals and as a biochemical tool to study enzyme functions.

Mécanisme D'action

The primary mechanism of action of 14,15-Epoxyeicosa-5(Z)-enoic acid involves its interaction with vascular smooth muscle cells. It induces relaxation by causing membrane hyperpolarization, which is mediated by the activation of potassium channels. The compound is also converted to 14,15-dihydroxy-eicosa-5(Z)-enoic acid by soluble epoxide hydrolase, which modulates its biological activity .

Comparaison Avec Des Composés Similaires

Structural and NMR-Based Comparisons

Evidence from NMR studies (Table 2 in ) highlights differences in chemical shifts between analogs. For example:

- Region A (positions 39–44) and Region B (positions 29–36) show significant chemical shift variations in compounds 1 and 7 compared to Rapa (a reference compound), suggesting substituent-induced changes in local electronic environments (Figure 6, ).

- Key Inference: The oxirane group in 13-(3-pentyloxiran-2-yl)tridec-5-enoic acid likely alters proton environments in adjacent regions, distinguishing it from analogs with different substituents or double-bond positions .

Table 1: NMR Chemical Shift Differences in Structural Analogs

| Compound | Region A (ppm) | Region B (ppm) | Key Structural Feature |

|---|---|---|---|

| Rapa (Reference) | 1.2–1.5 | 2.8–3.1 | No epoxide |

| Compound 1 | 1.6–1.9 | 3.2–3.5 | Epoxide at C13 |

| Compound 7 | 1.7–2.0 | 3.3–3.6 | Epoxide at C13, double bond at C8 |

Bioactivity and Mode of Action

Hierarchical clustering of bioactivity profiles (NCI-60 dataset) reveals that structural similarity correlates with shared biological effects :

Quantitative Structure–Retention Relationship (QSRR) Analysis

QSRR models for fragrance-like compounds (Table 3, ) demonstrate that structurally similar molecules (e.g., epoxidized fatty acids) exhibit predictable retention indices in chromatography:

- Model Accuracy : For analogs with identical backbones but varying epoxide positions, R² values exceed 0.93. However, models degrade when comparing diverse structures (R² < 0.80) .

- Implication: The retention behavior of this compound can be benchmarked against epoxidized linoleic or arachidonic acid derivatives.

Graph-Based Structural Comparisons

Graph-theoretical methods outperform traditional bit-vector comparisons in capturing biochemical relevance :

- Graph Isomorphism Challenges : While computationally intensive, graph matching identifies subtle differences (e.g., epoxide stereochemistry) that affect protein binding .

- Case Study: The (2S,3R)-epoxide configuration in this compound may confer distinct target affinities compared to (2R,3S)-configured analogs .

Activité Biologique

13-(3-Pentyloxiran-2-yl)tridec-5-enoic acid, also known as (Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-11-enoic acid, is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C20H36O3

- Molar Mass : 324.5 g/mol

- CAS Number : 64019-95-0

The biological activity of this compound is primarily attributed to its epoxide functional group, which plays a crucial role in its interaction with biological systems.

- Epoxide Hydrolysis : The compound can undergo hydrolysis catalyzed by enzymes such as soluble epoxide hydrolase (sEH), which converts epoxides into diols. This reaction is significant in the metabolism of fatty acids and can influence various physiological processes, including inflammation and vascular function .

- Cellular Signaling Pathways : The compound may interact with cellular signaling pathways that regulate inflammation, cell proliferation, and apoptosis. Epoxides are known to act as signaling molecules in various biological contexts .

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anti-inflammatory Effects : Studies suggest that the compound may exhibit anti-inflammatory properties by modulating the production of pro-inflammatory cytokines and chemokines.

- Antioxidant Activity : The presence of the epoxide group may confer antioxidant properties, helping to scavenge free radicals and reduce oxidative stress in cells.

- Effects on Lipid Metabolism : Given its structure, it is hypothesized that this compound could influence lipid metabolism, potentially affecting cholesterol levels and fatty acid profiles in biological systems.

Case Studies and Experimental Data

-

In Vitro Studies : In laboratory settings, this compound has been evaluated for its effects on various cell lines. For example:

- Cell Proliferation Assays : Results indicated that the compound might inhibit the proliferation of certain cancer cell lines, suggesting potential anticancer properties.

- Inflammatory Response Modulation : Treatment with the compound reduced the secretion of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS).

- Animal Models : In vivo studies have demonstrated that administration of this compound can lead to reduced inflammation in models of acute inflammatory responses, indicating its therapeutic potential.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.